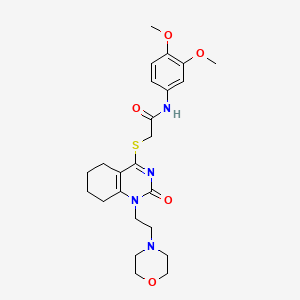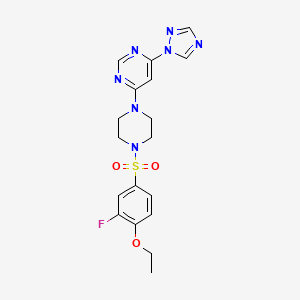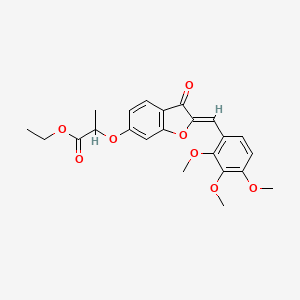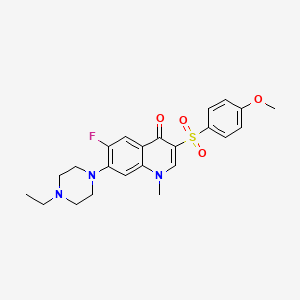
N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H32N4O5S and its molecular weight is 488.6. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, with structural similarities to the specified compound, were designed, synthesized, and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies performed for selected compounds into the ATP binding site of EGFR-TK and B-RAF kinase revealed similar binding modes to known inhibitors, suggesting potential mechanisms through inhibition of these kinases (Ibrahim A. Al-Suwaidan et al., 2016).
Antifungal Agents
From a fungicidal screen, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, related to the chemical structure of interest, were identified as potent antifungal agents against Candida species and showed promising broad antifungal in vitro activity against various fungi species. These findings highlight the compound's potential as a fungicidal agent, with modifications leading to improved plasmatic stability while maintaining antifungal efficacy (D. Bardiot et al., 2015).
Structural and Fluorescence Properties
The structural aspects of amide-containing isoquinoline derivatives, with structural features similar to the specified compound, were studied for their ability to form gels and crystalline solids upon treatment with various acids. Notably, these compounds and their complexes exhibited enhanced fluorescence emissions, suggesting potential applications in material science and molecular sensing (A. Karmakar et al., 2007).
Vibrational Spectroscopy and Molecular Docking Studies
A detailed structural and vibrational study of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, a compound with similarities to the one , was reported. This study encompassed FT-IR, FT-Raman, and DFT calculations, alongside molecular docking, indicating potential inhibitory activity against the BRCA2 complex. Such research underscores the compound's utility in exploring molecular properties and interactions relevant to cancer research (A. El-Azab et al., 2016).
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5S/c1-31-20-8-7-17(15-21(20)32-2)25-22(29)16-34-23-18-5-3-4-6-19(18)28(24(30)26-23)10-9-27-11-13-33-14-12-27/h7-8,15H,3-6,9-14,16H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHULRNVIXIFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Z)-[(2Z)-1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B2736344.png)





![8-(4-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2736353.png)
![2-(3-benzyl-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2736354.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2736356.png)

![2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2736362.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2736363.png)

